Tungsten nitride (WN)

Hard coatings Wear resistance Superhard materials

Tungsten nitride (WN) is a refractory transition metal mononitride that combines high hardness, thermal stability, and metallic electrical conductivity. It adopts either a metastable cubic rocksalt (B1) structure or a hexagonal NbO-type ground-state phase, with phase-dependent electronic and mechanical behavior.

Molecular Formula NW
Molecular Weight 197.8 g/mol
CAS No. 12033-72-6
Cat. No. B079327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTungsten nitride (WN)
CAS12033-72-6
Molecular FormulaNW
Molecular Weight197.8 g/mol
Structural Identifiers
SMILESN#[W]
InChIInChI=1S/N.W
InChIKeyIVHJCRXBQPGLOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tungsten Nitride (WN, CAS 12033-72-6): Advanced Refractory Ceramic for Microelectronics, Hard Coatings, and Electrocatalysis


Tungsten nitride (WN) is a refractory transition metal mononitride that combines high hardness, thermal stability, and metallic electrical conductivity [1]. It adopts either a metastable cubic rocksalt (B1) structure or a hexagonal NbO-type ground-state phase, with phase-dependent electronic and mechanical behavior [2]. Its primary industrial relevance spans diffusion barrier liners for copper interconnect metallization, wear-resistant hard coatings, and emerging electrocatalytic electrodes for the hydrogen evolution reaction.

Why Tungsten Nitride Cannot Be Simply Interchanged with TiN, TaN, or MoN in Critical Applications


Transition metal nitrides of the same nominal class exhibit drastically different performance thresholds under identical operational conditions. In Cu diffusion barrier applications, a 15 nm WNx film remains intact to 600 °C, whereas a 20 nm Ti film fails at 400–450 °C—a gap exceeding 150 °C [1]. Mechanically, metastable cubic WN reaches a Vickers hardness of 29 GPa, approximately 45 % higher than the ~20 GPa typical of commercial TiN coatings [2]. These quantifiable divergences mean that in-process qualification data for TiN, TaN, or MoN cannot be extrapolated to WN; procurement and integration decisions must be based on WN-specific datasets.

Quantitative Differentiation Evidence for Tungsten Nitride (WN) Relative to Closest Analogs


Metastable Cubic WN Delivers 45 % Higher Vickers Hardness Than TiN, with a Bulk Modulus Comparable to Diamond

Bulk tungsten mononitride in the metastable rocksalt structure (c-WN) exhibits a Vickers hardness of 29 GPa under a 0.49 N load, which is approximately 45 % greater than the ~20 GPa reported for commercially deployed TiN wear-protective coatings [1]. The bulk modulus of c-WN is 422.9 ± 6.7 GPa, approaching that of diamond and substantially exceeding the ~290 GPa typical of TiN [1].

Hard coatings Wear resistance Superhard materials

WNx Cu Diffusion Barrier Remains Intact to 600 °C, Outperforming Ti and Ta by 150–200 °C and 25–45 °C Respectively

A 15 nm-thick CVD-WNx film prevented Cu diffusion up to 600 °C and began to fail at 620 °C under 1 h Ar annealing. In contrast, 20 nm sputtered Ti films failed at 400–450 °C and sputtered Ta films at 550–575 °C; only 20 nm TaN endured to 650–700 °C [1]. Thus, WNx offers a 150–200 °C advantage over Ti, a 25–45 °C edge over Ta, but a 50–100 °C deficit versus TaN.

Diffusion barrier Cu metallization Thermal stability

Ultra-Thin 20 Å WN Liner-Barrier Reduces Tungsten Via Resistance by Up to 30 % Relative to a 200 Å Ti/TiN Stack

A 20 Å conformal CVD-WN liner-barrier deposited by Novellus' DirectFill process lowers tungsten via resistance by up to 30 % compared with the conventional 200 Å PVD-Ti / MOCVD-TiN bilayer stack used in Cu-interconnect memory devices [1]. The microcrystalline WN structure eliminates diffusion-barrier breakdown mechanisms responsible for copper silicide formation and volcano defects.

Via resistance Semiconductor interconnect DRAM/Flash memory

WN Diffusion Barrier Provides Superior Thermal Stability Over TiN in Integrated Circuit Contacts

According to Texas Instruments patent US 6,093,642, tungsten nitride (WN) contact barriers exhibit better thermal stability than TiN barriers while delivering lower sheet resistance [1]. The patent teaches that a WN barrier layer is capable of withstanding the high-temperature capacitor formation steps that would cause TiN-based contacts to fail, thereby enabling a simplified CMOS process flow with reduced contact aspect ratio.

Contact barrier CMOS Thermal budget

Highest-Confidence Application Scenarios for Tungsten Nitride (WN) Based on Quantitative Evidence


Copper Interconnect Diffusion Barrier for Memory and Logic Devices

The 15 nm WNx film proven to block Cu diffusion up to 600 °C [1] is suitable for back-end-of-line (BEOL) Cu metallization where post-deposition thermal exposure reaches 500–600 °C. This places WNx as a viable alternative when TaN's cost or deposition complexity is unacceptable but Ti or Ta cannot meet the thermal budget.

Hard Protective Coatings on Cutting Tools and Wear Components

Metastable c-WN with a 29 GPa Vickers hardness—45 % harder than TiN—and a diamond-class bulk modulus [2] is indicated for high-speed machining inserts, drills, and forming dies that experience severe abrasive wear, particularly where TiN coatings currently exhibit insufficient lifetime.

Low-Resistance Tungsten Via Liner in Advanced DRAM and Flash Memory

A 20 Å conformal WN liner-barrier that reduces via resistance by up to 30 % versus a 200 Å Ti/TiN stack [3] is directly applicable to 3X nm and smaller memory technology nodes where interconnect RC delay is a limiting factor for device performance.

Thermally Robust Contact Barriers for Process-Sequence-Optimized CMOS

WN contact barriers that survive high-temperature capacitor formation steps, as disclosed in US 6,093,642 [4], enable a streamlined CMOS process flow where contacts are fabricated before capacitors, reducing contact-hole aspect ratios and improving manufacturability.

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